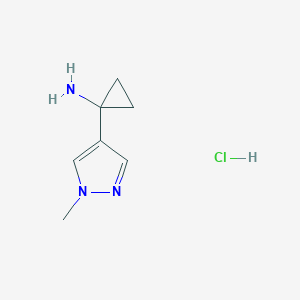![molecular formula C13H17ClF3N B1435826 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 2059935-66-7](/img/structure/B1435826.png)
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number 2059935-66-7 . It has a molecular weight of 279.73 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The IUPAC name of the compound is 2,2-dimethyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride . The InChI code is 1S/C13H16F3N.ClH/c1-12(2)11(7-8-17-12)9-3-5-10(6-4-9)13(14,15)16;/h3-6,11,17H,7-8H2,1-2H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” are not available, similar compounds have been synthesized using various reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 230-235°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are widely utilized in medicinal chemistry for the development of novel biologically active compounds. The saturation and sp3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space and contribute significantly to the stereochemistry and three-dimensional coverage of molecules. This feature is crucial for the design of new drugs with specific biological profiles. Derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones have been reported for their selectivity towards various biological targets, highlighting the versatility of the pyrrolidine scaffold in drug discovery processes. The review by (Petri et al., 2021) delves into the synthetic strategies and structure-activity relationships of these compounds, emphasizing the importance of stereochemistry in achieving desired biological effects.
Supramolecular Chemistry
Supramolecular Capsules
Pyrrolidine derivatives have also been employed in the construction of supramolecular capsules. Calixpyrrole, a pyrrolidine-containing compound, serves as a fundamental unit for the self-assembly of these molecular structures. The ease of synthesis and the structural analogy to calixarenes make calixpyrroles suitable for creating diverse supramolecular architectures. These capsules can encapsulate various guest molecules, demonstrating potential applications in drug delivery, chemical sensing, and the development of nanoscale containers. The work by (Ballester, 2011) reviews the different approaches for using calixpyrrole derivatives in molecular capsule assembly, highlighting their versatility and potential in materials science.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c1-12(2)11(7-8-17-12)9-3-5-10(6-4-9)13(14,15)16;/h3-6,11,17H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYLFYOGGKAPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)C(F)(F)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)
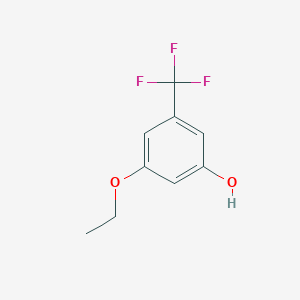
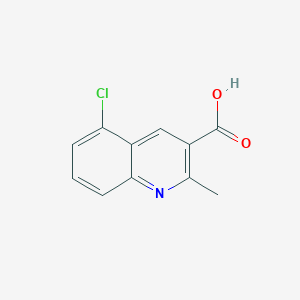
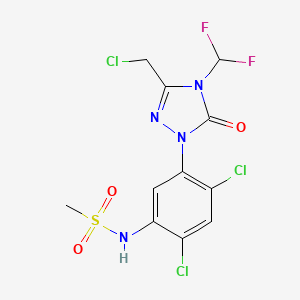
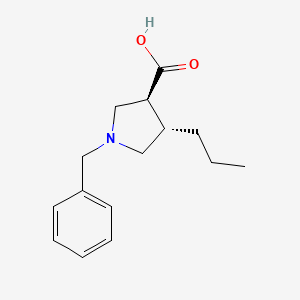
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)
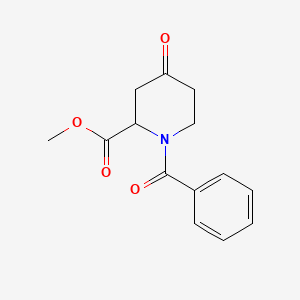
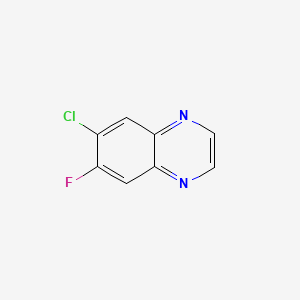
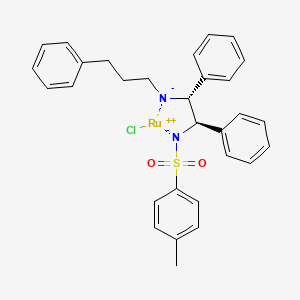
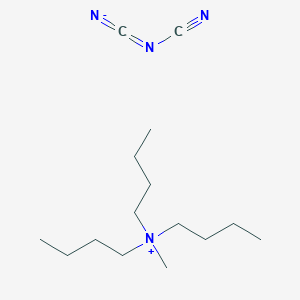
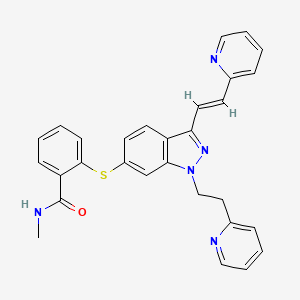
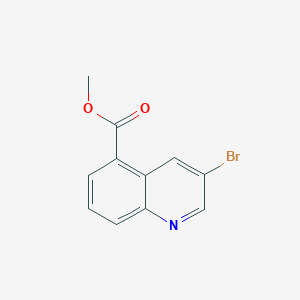
![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
